molecular formula C28H25NO5 B2438895 8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-22-6

8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2438895
CAS No.: 872198-22-6
M. Wt: 455.51
InChI Key: BXROZNHAHZCRAJ-UHFFFAOYSA-N
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Description

8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process starts with the preparation of the core quinoline structure, followed by the introduction of the dioxino group and the ethoxybenzoyl and methylphenylmethyl substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the double bonds present in the structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
  • 8-(4-Ethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
  • 8-(4-Fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Uniqueness

8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from similar compounds, potentially leading to distinct properties and applications.

Properties

IUPAC Name

8-(4-ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-3-32-21-9-7-20(8-10-21)27(30)23-17-29(16-19-6-4-5-18(2)13-19)24-15-26-25(33-11-12-34-26)14-22(24)28(23)31/h4-10,13-15,17H,3,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXROZNHAHZCRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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